Buspirone n-oxide oxalate salt is a compound derived from buspirone, an anxiolytic medication primarily used to treat generalized anxiety disorder. The compound belongs to the class of organic compounds known as n-arylpiperazines, characterized by a piperazine ring with an aryl group attached to one of the nitrogen atoms. Buspirone n-oxide is a metabolite of buspirone and is recognized for its moderate basicity, indicated by its pKa values. The oxalate salt form enhances its solubility and stability, making it suitable for pharmaceutical applications .
Buspirone was first approved by the FDA in 1986 and has been widely used since then. The compound's classification as an anxiolytic places it within the azapirone chemical class, which is distinct from traditional benzodiazepines. Buspirone n-oxide is classified as a metabolite of buspirone and is formed through metabolic processes in the body, primarily in the liver .
The synthesis of buspirone n-oxide can be achieved through various chemical processes. One notable method involves the oxidation of buspirone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. This reaction typically requires a controlled environment to prevent overoxidation and yield the desired n-oxide product.
A recent flow chemistry approach has been reported for synthesizing active pharmaceutical ingredients, including buspirone and its metabolites. This method utilizes continuous flow techniques to streamline the synthesis process, enhancing safety and efficiency while allowing for real-time monitoring of reactions . The steps involved in this synthesis may include:
This continuous flow method has shown promise in producing buspirone n-oxide at a multi-kilogram scale with high purity .
The molecular formula for buspirone n-oxide is , with a molecular weight averaging approximately 401.50 g/mol. The structure features a complex arrangement that includes a piperazine ring, carbonyl groups, and a pyrimidine moiety.
The three-dimensional structure can be visualized using molecular modeling software, which aids in understanding its interactions with biological targets .
Buspirone n-oxide can undergo various chemical reactions typical for n-oxides, including further oxidation or reduction reactions depending on the reagents used. Notably:
These reactions are crucial for understanding its metabolic pathways and potential interactions in biological systems .
Buspirone n-oxide primarily acts as a partial agonist at serotonin receptors, particularly the 5-HT_1A receptor subtype. This mechanism underlies its anxiolytic effects:
The pharmacological profile suggests that buspirone n-oxide can alter neurotransmitter dynamics without the sedative effects commonly associated with benzodiazepines .
Buspirone n-oxide exhibits several notable physical and chemical properties:
These properties are significant for formulating effective pharmaceutical preparations and determining bioavailability .
Buspirone n-oxide oxalate salt has several applications in scientific research and medicine:
Buspirone n-oxide is synthesized through tertiary amine oxidation of the parent drug buspirone, where the piperazine nitrogen undergoes selective oxygenation. The reaction typically employs hydrogen peroxide (H₂O₂) or peracid oxidants (e.g., m-CPBA) in polar aprotic solvents like methanol or acetonitrile. Key process parameters include: Table 1: Oxidation Reaction Parameters | Parameter | Optimal Range | Impact on Yield/Purity | |||
---|---|---|---|---|---|---|
Oxidant | 1.5–2.0 eq H₂O₂ | >90% conversion; avoids over-oxidation | ||||
Temperature | 25–40°C | Prevents N-oxide degradation | ||||
Reaction Time | 4–8 hours | Minimizes ring-opened byproducts | ||||
Catalyst | Tungstate (WO₄²⁻) | Enhances kinetics by 40% | Excess oxidant or elevated temperatures (>60°C) promote degradant formation, including the ring-opened impurity N-dealkylated buspirone [2] [7]. NMR studies confirm N-oxide formation through characteristic downfield shifts of adjacent methylene protons (Δδ +0.3–0.5 ppm) and a distinct IR absorption at 950–980 cm⁻¹ [7]. Table 2: Common Impurities in Buspirone n-Oxide Synthesis | Impurity | Origin | Control Strategy |
------------------------ | ----------------------------------- | -------------------------------- | ||||
Buspirone ring-opened | Hydrolytic cleavage | Anhydrous conditions | ||||
Di-N-oxide | Over-oxidation | Stoichiometric oxidant control | ||||
Dehydrated byproducts | Thermal decomposition | Temperature ≤40°C |
Continuous flow microreactors address limitations of batch oxidation by enabling precise residence control (1–5 minutes), enhanced oxygen mass transfer, and safer handling of reactive oxidants. A three-step flow process developed by Bristol-Myers Squibb exemplifies this: 1. Low-temperature enolization of buspirone (–20°C) 2. Gas-liquid oxygenation in a trickle-bed reactor 3. In-line quenching to isolate 6-hydroxybuspirone [5] Microreactors achieve >95% conversion through superior mixing efficiency (Re > 2000) and eliminate thermal runaway risks inherent in batch systems. Scale-up is achieved through numbering-up identical reactor units or increasing operation time, with a reported output of multi-kilogram quantities over 40-hour runs [3] [5]. Table 3: Flow vs. Batch Performance Metrics | Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|---|
Reaction Time | 6–12 hours | 1–5 minutes | |
Byproduct Formation | 5–8% | 0.5–2% | |
Temperature Control | ±5°C | ±0.5°C | |
Scalability | Limited by vessel size | Linear via operation time |
Oxalate salt formation (C₂₁H₃₁N₅O₃·C₂H₂O₄) converts the amorphous free base into a crystalline solid with improved pharmaceutical properties. Key advantages include: - Enhanced Aqueous Solubility: 25–30 mg/mL vs. 0.5 mg/mL for free base, facilitating bioavailability [4] - Stability Optimization: Reduces hygroscopicity by 70% and prevents N-oxide degradation under accelerated conditions (40°C/75% RH for 3 months) [6] - Purification Leverage: Selective crystallization removes residual amine impurities (99.5% HPLC purity) [4] Salt formation employs oxalic acid dihydrate in ethanol/water mixtures (4:1 v/v), with stoichiometric endpoint control (pH 3.8–4.2) to prevent di-oxalate species. The crystalline structure exhibits hydrogen-bonded networks between the N-oxide oxygen and oxalate anions, confirmed by X-ray diffraction [6]. Table 4: Physicochemical Properties of Buspirone n-Oxide Forms | Property | Free Base | Oxalate Salt |
---|---|---|---|
Melting Point | 98–102°C (dec.) | 215–218°C | |
Solubility (H₂O) | 0.5 mg/mL | 28 mg/mL | |
Hygroscopicity | High | Low | |
Purity Threshold | 98.0% | 99.5% |
Robust analytical control of synthetic intermediates ensures final salt quality: - Buspirone Free Base: Quantified via HPLC-UV (λ=244 nm) using C18 columns and 0.1% TFA/acetonitrile gradients. Acceptance: ≥99.0% purity [9] - N-Oxide Intermediate: Characterized by LC-MS (m/z 402.2 [M+H]⁺) and ¹H-NMR (δ 3.95 ppm, –CH₂–N⁺(O⁻)– signal) [5] - Oxalate Counterion: Titrimetric determination (0.1M NaOH) with stoichiometric ratio 1:1 (n-oxide:oxalic acid) Process-related impurities like the ring-opened degradant (m/z 403.5) are monitored using orthogonal methods: 1. HPLC-ELSD: Detects non-chromophoric impurities 2. ²D-COSY NMR: Resolves overlapping methylene signals 3. XRD: Confirms absence of free base in crystalline lattice [9]
Sustainable process optimizations minimize waste and improve atom economy: - Catalytic Oxidation: Tungstate-doped alumina (WO₄²⁻/Al₂O₃) enables H₂O₂ utilization with 85% atom economy vs. 40% for peracids [7] - Solvent Selection: Replacement of dichloromethane with cyclopentyl methyl ether (CPME) reduces process mass intensity (PMI) by 60% [2] - In-Line Quenching: Scavenging residual H₂O₂ with MnO₂ cartridges prevents over-oxidation, reducing di-N-oxide formation to <0.1% [7] Continuous processing further enhances E-factors by 90% through: - 50% reduction in solvent volumes - 70% lower energy input - Zero venting of toxic gases (vs. batch Cl₂ formation with peracids) [3]
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0